4-(3-Bromophenyl)butan-1-ol
Overview
Description
4-(3-Bromophenyl)butan-1-ol is an organic compound with the molecular formula C10H13BrO and a molecular weight of 229.12 g/mol It is a brominated phenyl derivative of butanol, characterized by the presence of a bromine atom on the phenyl ring and a hydroxyl group on the butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3-Bromophenyl)butan-1-ol can be synthesized through several methods. One common approach involves the bromination of 4-phenylbutan-1-ol. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylbutanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: 4-(3-Bromophenyl)butan-2-one or 4-(3-Bromophenyl)butanoic acid.
Reduction: 4-Phenylbutan-1-ol.
Substitution: Various substituted phenylbutanols depending on the nucleophile used.
Scientific Research Applications
4-(3-Bromophenyl)butan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: It is employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)butan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity and selectivity for certain biological targets, while the hydroxyl group can participate in hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)butan-1-ol: Similar structure but with the bromine atom at the para position on the phenyl ring.
4-Phenylbutan-1-ol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
4-(3-Bromophenyl)butan-1-ol is unique due to the position of the bromine atom, which can influence its reactivity and interaction with biological targets. The meta position of the bromine atom can lead to different electronic and steric effects compared to the para-substituted analog .
Properties
IUPAC Name |
4-(3-bromophenyl)butan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c11-10-6-3-5-9(8-10)4-1-2-7-12/h3,5-6,8,12H,1-2,4,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJHXULZDUAFOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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